molecular formula C10H10F2O2 B1413021 Methyl 3,4-difluoro-5-methylphenylacetate CAS No. 1803736-39-1

Methyl 3,4-difluoro-5-methylphenylacetate

Cat. No.: B1413021
CAS No.: 1803736-39-1
M. Wt: 200.18 g/mol
InChI Key: HZLVOZGOHPYBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-difluoro-5-methylphenylacetate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-difluoro-5-methylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluoro-5-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the final product may be achieved through techniques such as distillation or crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-methylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: 3,4-difluoro-5-methylphenylacetic acid.

    Reduction: 3,4-difluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4-difluoro-5-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3,4-difluoro-5-methylphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-difluorobenzoate: Similar in structure but lacks the methyl group at the 5 position.

    Methyl 3-fluoro-5-methylbenzoate: Contains only one fluorine atom and a methyl group.

    Methyl 3,4-difluoro-5-methylbenzoate: Similar structure but with a different functional group.

Uniqueness

Methyl 3,4-difluoro-5-methylphenylacetate is unique due to the specific arrangement of fluorine and methyl substituents on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(3,4-difluoro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-7(5-9(13)14-2)4-8(11)10(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLVOZGOHPYBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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